2-methanesulfonyl-2-methylpropanoic acid
Description
2-Methanesulfonyl-2-methylpropanoic acid is a sulfonyl-substituted carboxylic acid with the molecular formula C₆H₁₂O₄S. Its structure features a methanesulfonyl (-SO₂CH₃) group attached to a branched propanoic acid backbone (2-methylpropanoic acid).
Properties
IUPAC Name |
2-methyl-2-methylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-5(2,4(6)7)10(3,8)9/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWJRYVSTKPXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180497 | |
| Record name | Propionic acid, 2-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25841-43-4 | |
| Record name | 2-Methyl-2-(methylsulfonyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25841-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 2-methyl-2-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025841434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(methylsulfonyl)propionic acid typically involves the introduction of the methylsulfonyl group to the propionic acid backbone. One common method is the reaction of 2-methylpropionic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-2-(methylsulfonyl)propionic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(methylsulfonyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
2-methyl-2-(methylsulfonyl)propionic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-(methylsulfonyl)propionic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles such as amino acids or nucleic acids. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
(a) Sulfonyl vs. Sulfanyl Derivatives
- This compound (hypothetical): The sulfonyl group (-SO₂CH₃) increases acidity (pKa ~1–2) and stabilizes negative charges, making it reactive in esterification or coupling reactions.
- This compound exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
- 2-{[(Dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid: Contains a trithiocarbonate group, enabling applications in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its long alkyl chain enhances hydrophobicity .
(b) Aromatic vs. Aliphatic Substituents
- It is stable under normal conditions but incompatible with strong oxidizers .
- 2-(Thiophen-2-yl)propanoic acid (CAS 54955-39-4): The thiophene ring offers conjugation and metal-binding capabilities. Limited hazard data are available, though its synthesis likely involves sulfur-related byproducts .
Physicochemical and Toxicological Profiles
Notes:
- *Hypothetical data inferred from analogs.
- Sulfonyl groups generally increase reactivity and acidity compared to sulfanyl or alkyl/aryl substituents.
Stability and Reactivity Trends
- Sulfonyl Derivatives : Expected to resist hydrolysis more than sulfanyl analogs due to stronger S-O bonds. However, they may decompose under alkaline conditions or at high temperatures, releasing SO₂ .
- Aromatic Substituted Acids: Compounds like 2-(2-methoxyphenyl)-2-methylpropanoic acid exhibit greater thermal stability due to aromatic resonance .
- Thiol-Containing Compounds : Prone to oxidation, forming disulfides or sulfoxides, which necessitates inert storage conditions .
Research Implications and Gaps
Pharmaceutical Potential: Sulfonyl groups are common in prodrugs (e.g., sulfonamide antibiotics), implying possible bioactivity .
Synthetic Utility : The sulfonyl moiety could serve as a leaving group in nucleophilic substitutions or as a directing group in catalysis.
Critical Gaps :
- No experimental data on toxicity, pharmacokinetics, or industrial applications of this compound.
- Limited information on its environmental fate or biodegradability.
Biological Activity
2-Methanesulfonyl-2-methylpropanoic acid (CAS No. 25841-43-4) is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methanesulfonyl group attached to a methylpropanoic acid backbone, which contributes to its unique reactivity and biological properties. Its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to interact with nucleophilic sites on proteins, enzymes, and nucleic acids, potentially leading to modifications that affect cellular functions and enzyme activities. The methanesulfonyl group can facilitate various biochemical reactions, including enzyme inhibition and protein modification.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes, particularly those involved in metabolic pathways. For instance, studies have shown its potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a significant role in fatty acid metabolism. This inhibition could have implications for metabolic disorders and obesity management .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Inhibition of ACC : A study demonstrated that this compound effectively inhibited ACC in vitro, leading to reduced fatty acid synthesis in HepG2 cells. The IC50 value was determined to be less than 0.3 mg/kg in animal models, indicating its potency as a metabolic regulator .
- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound significantly reduced edema formation and levels of inflammatory markers in treated animals compared to controls. This suggests a potential application in treating inflammatory diseases .
- Oxidative Stress Mitigation : Research involving neuronal cell lines showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), highlighting its role as a protective agent against oxidative damage.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
